5-Prop-1-ynylpyrrolidin-2-one
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
122123-77-7 |
|---|---|
Molecular Formula |
C7H9NO |
Molecular Weight |
123.15 g/mol |
IUPAC Name |
5-prop-1-ynylpyrrolidin-2-one |
InChI |
InChI=1S/C7H9NO/c1-2-3-6-4-5-7(9)8-6/h6H,4-5H2,1H3,(H,8,9) |
InChI Key |
YEQXZEKGPGBBAM-UHFFFAOYSA-N |
SMILES |
CC#CC1CCC(=O)N1 |
Canonical SMILES |
CC#CC1CCC(=O)N1 |
Synonyms |
2-Pyrrolidinone,5-(1-propynyl)-(9CI) |
Origin of Product |
United States |
Reaction Mechanisms and Reactivity of 5 Prop 1 Ynylpyrrolidin 2 One
Intramolecular Cyclization Pathways and Stereochemical Control
The proximity of the nucleophilic nitrogen or the enolizable carbon of the pyrrolidinone ring to the electrophilic alkyne group makes intramolecular cyclization a prominent reaction pathway. These cyclizations of propargylic amides are a powerful method for rapidly assembling complex N-heterocyclic structures. researchgate.net The reaction can proceed through different pathways, primarily distinguished by the ring size formed and the atom initiating the attack.
Generally, these cyclizations follow either a 5-exo-dig or a 6-endo-dig trajectory, with the former typically being kinetically favored according to Baldwin's rules. researchgate.net
5-exo-dig Cyclization: In this pathway, the nitrogen atom of the lactam attacks the internal carbon of the alkyne, leading to the formation of a five-membered ring fused to the original pyrrolidinone structure. This is a common route for N-acyliminium ions generated from the pyrrolidinone.
6-endo-dig Cyclization: Alternatively, attack at the terminal carbon of the alkyne results in a six-membered ring. While often less favored, this pathway can be promoted by specific catalysts or substitution patterns. nih.gov
These reactions can be initiated by transition metals, acids, bases, or halogens. researchgate.net For instance, gold(I) catalysis is particularly effective in promoting the cyclization of propargylic amides. Computational studies using Density Functional Theory (DFT) have shown that the catalytic cycle involves complexation of the gold catalyst to the alkyne, followed by cyclization, deprotonation, and finally protonation/protodeauration steps. nih.gov
Stereochemical control in these cyclizations is a critical aspect, especially when chiral centers are present or formed. For related systems, high levels of diastereoselectivity have been achieved, influenced by the rigidity of the molecule's tether and the steric bulk of substituents. nih.gov In enzyme-triggered cascades, the stereochemistry of the initial amination can dictate the final configuration of the cyclized product, although spontaneous cyclization to a pyrrolidine (B122466) ring can occur rapidly. acs.org
Radical and Radical Ion Reactions Involving the Propynyl (B12738560) Group
The propynyl group of 5-Prop-1-ynylpyrrolidin-2-one is susceptible to radical and radical ion reactions. Propargyl radicals are key synthetic intermediates that have seen increasing use in organic synthesis. researchgate.net These radicals can be generated through various methods, including hydrogen atom abstraction, homolysis of propargyl-X bonds, or radical addition to enynes. researchgate.net
A key feature of the propargyl radical is its resonance stabilization with the allenyl radical form, which allows for diverse reactivity and the formation of both propargyl and allene (B1206475) products. researchgate.net In the context of this compound, a radical generated elsewhere in the molecule could add to the alkyne, or a radical could be formed directly on the propargyl chain.
Intramolecular radical cyclizations are particularly relevant. For instance, an α-acylamino radical, which could potentially be formed on the pyrrolidinone ring, can undergo a 5-endo-trig cyclization onto the propynyl group to form a new five-membered ring. rsc.org The success of such 5-endo cyclizations often requires the developing radical in the transition state to be stabilized by adjacent groups. rsc.org
Furthermore, the coordination of the triple bond to a metal core, such as Co₂(CO)₆, can stabilize propargyl radicals, prevent acetylene-allene rearrangement, and allow for high levels of stereocontrol (up to 100% d,l-diastereoselectivity) in radical reactions. nih.gov This approach demonstrates that even typically unruly organometallic radicals can be effectively controlled to achieve high stereoselectivity in both inter- and intramolecular reactions. nih.gov
| Reaction Type | Key Intermediates | Controlling Factors | Potential Products |
| Intramolecular Radical Cyclization | α-Acylamino radical, Propargyl radical | Radical stability, Steric hindrance | Fused bicyclic systems |
| Metal-Mediated Radical Reaction | Cobalt-complexed propargyl radical | Metal coordination, Temperature | Stereocontrolled cyclic compounds |
| Radical Addition to Alkyne | Alkenyl radical | Reagent (e.g., HBr), Peroxides | E/Z haloalkene derivatives youtube.com |
Nucleophilic and Electrophilic Reactivity of the Pyrrolidinone Ring
The pyrrolidinone ring possesses both nucleophilic and electrophilic character. The lone pair on the nitrogen atom can act as a nucleophile, while the carbonyl carbon is an electrophilic site susceptible to attack by nucleophiles.
A crucial aspect of the ring's reactivity involves the formation of N-acyliminium ions as key intermediates. These highly electrophilic species can be generated in situ from 5-hydroxy- or 5-alkoxy-2-pyrrolidinones by treatment with a Lewis acid like boron trifluoride–diethyl ether complex. researchgate.netresearchgate.net For this compound, if a precursor like 5-hydroxy-5-prop-1-ynylpyrrolidin-2-one is used, an N-acyliminium ion is readily formed. This intermediate is a powerful electrophile that can be trapped by a wide range of nucleophiles, including the tethered propynyl group in an intramolecular cyclization. researchgate.netscribd.com The cyclization of N-acyliminium ions with tethered arene or alkyne nucleophiles is a well-established method for creating bicyclic and polycyclic scaffolds. scribd.com
The nucleophilicity of the ring itself, particularly at the nitrogen atom, is also significant. The basicity, and therefore nucleophilicity, of the pyrrolidine nitrogen is influenced by substituents on the ring. nih.gov This nucleophilicity is central to reactions like N-alkylation and N-acylation. Furthermore, the enolate form of the lactam can act as a carbon-centered nucleophile, reacting with various electrophiles at the alpha-carbon position.
| Reactive Site | Character | Common Intermediate | Typical Reactions |
| Carbonyl Carbon | Electrophilic | - | Addition of nucleophiles (e.g., Grignard reagents) |
| Nitrogen Atom | Nucleophilic | - | N-Alkylation, N-Acylation |
| C5 Position | Electrophilic | N-Acyliminium ion | Intramolecular cyclization, Addition of external nucleophiles researchgate.netscribd.com |
| C3 Position (α-carbon) | Nucleophilic | Enolate/Lactim | Alkylation, Aldol-type reactions |
Tautomerism and Isomeric Equilibria within Pyrrolidinone Systems
Pyrrolidinone systems exist in a tautomeric equilibrium between the lactam (keto) form and the lactim (enol) form. This phenomenon, a type of keto-enol tautomerism, involves the migration of a proton from the nitrogen to the carbonyl oxygen. byjus.comlibretexts.org
Lactam (Keto) Form <=> Lactim (Enol) Form
For simple 2-pyrrolidone, the lactam form is overwhelmingly the more thermodynamically stable tautomer in both the gaseous phase and aqueous solution. researchgate.net However, the less stable lactim tautomer (pyrroline-2-ol) can be a crucial participant in certain reactions, such as complexation with metal ions like palladium(II). researchgate.net The equilibrium can be influenced by several factors:
Solvent: Polar solvents can stabilize the more polar lactam form, but aqueous media have also been shown to stabilize the lactim tautomer to a greater extent than the lactam. researchgate.net The percentage of the enol form for some ketones can vary significantly with solvent polarity, from less than 2% in D₂O to 49% in CCl₄ for acetoacetic acid. masterorganicchemistry.com
Substituents: Electron-withdrawing or -donating groups on the ring can alter the relative acidities of the α-carbon and the N-H bond, shifting the equilibrium.
Aromaticity: Aromaticity is a powerful driving force that can favor the enol form, as seen in the case of phenol, which exists almost entirely in its enol form rather than as a cyclohexadienone. masterorganicchemistry.com
This tautomerism is critical for the reactivity of the pyrrolidinone ring. The lactim form, with its C=N double bond and hydroxyl group, has a distinct reactivity profile compared to the lactam. The deprotonation of the α-carbon to form an enolate is the rate-determining step for tautomerization and is a key step for reactions involving the α-carbon as a nucleophile. libretexts.orgmasterorganicchemistry.com
Kinetics and Thermodynamics of Key Transformation Steps
The rates and energy profiles of reactions involving this compound are essential for understanding reaction mechanisms and predicting outcomes. Kinetic studies on related pyrrolidine formation reactions show that intramolecular cyclization can be a pseudo-first-order consecutive process involving the formation of an intermediate. aip.orgresearchgate.net The rate constants are dependent on variables such as substituent groups and steric hindrance. aip.orgresearchgate.net
Below is a table summarizing representative thermodynamic data for the Au(I)-catalyzed cyclization of a model propargylic amide, which serves as an analogue for this compound.
| Step | Pathway | Relative Free Energy (ΔG, kcal/mol) | Reference |
| π-Complexation | N/A | 1.8 | nih.gov |
| Cyclization (TS) | 5-exo-dig | 15.6 | nih.gov |
| Cyclization (TS) | 6-endo-dig | 19.1 | nih.gov |
| Protodeauration (TS) | 5-exo-dig | 17.0 | nih.gov |
| Protodeauration (TS) | 6-endo-dig | 20.9 | nih.gov |
| Data for a model system with IPrAu(MsO) catalyst from DFT simulations. nih.gov |
These computational results show that the transition state for the 5-exo-dig cyclization is lower in energy than that for the 6-endo-dig pathway, consistent with the experimentally observed preference for the formation of five-membered rings.
Influence of Substituents on Reaction Selectivity and Efficiency
Substituents on either the pyrrolidinone ring or the nitrogen atom can profoundly impact the reactivity, selectivity, and efficiency of reactions involving this compound.
Substituents on the Nitrogen Atom: An N-substituent is crucial. For instance, in radical cyclizations of N-vinyl acetamides, the presence of a substituent on the vinyl group is necessary to stabilize the developing α-acylamino radical in the transition state for the cyclization to proceed effectively. rsc.org In N-acyliminium ion chemistry, the nature of the N-acyl group can influence the stability and reactivity of the iminium ion intermediate.
Substituents on the Pyrrolidinone Ring: Substituents on the carbon framework of the ring can exert both steric and electronic effects. In nucleophilic aromatic substitution reactions involving pyrrolidine as a nucleophile, electron-withdrawing groups on the aromatic ring significantly lower the activation free energy for the nucleophilic addition step. nih.gov For example, replacing a hydrogen substituent with a cyano (CN) group can lower the Gibbs free energy of activation significantly. nih.gov While this applies to an external electrophile, similar principles govern intramolecular reactions where the ring acts as a nucleophile.
The table below illustrates the effect of substituents on the activation free energy (ΔG‡) for the nucleophilic addition of pyrrolidine to substituted thiophenes, demonstrating the strong electronic influence.
| Substituent (X) at C3 | ΔG‡ (kcal/mol) | Reference |
| H | 24.1 | nih.gov |
| CONH₂ | 20.3 | nih.gov |
| CO₂CH₃ | 19.4 | nih.gov |
| COCH₃ | 19.2 | nih.gov |
| CN | 19.0 | nih.gov |
| SO₂CH₃ | 17.6 | nih.gov |
| NO₂ | 15.9 | nih.gov |
| Data from a computational study on the SNAr reaction of 2-methoxy-3-X-5-nitrothiophenes with pyrrolidine. nih.gov |
These data show a clear trend where stronger electron-withdrawing groups decrease the activation barrier, thereby increasing the reaction rate. Similar effects would be expected for intramolecular reactions of this compound, where substituents on the ring could modulate the nucleophilicity of the enolate or the stability of intermediates.
Theoretical and Computational Investigations of 5 Prop 1 Ynylpyrrolidin 2 One
Reaction Mechanism Elucidation via Computational Methods
Computational chemistry is instrumental in mapping out the step-by-step pathways of chemical reactions. By calculating the energies of reactants, products, intermediates, and transition states, it is possible to construct a detailed picture of the reaction mechanism, which is often difficult to determine through experimental means alone. nih.gov
A transition state (TS) is a specific configuration along a reaction coordinate that represents the highest energy point on the pathway from reactants to products. researchgate.net Locating and characterizing this TS is crucial for understanding the reaction's kinetics. Computationally, a transition state is identified as a first-order saddle point on the potential energy surface, meaning it is an energy maximum in the direction of the reaction coordinate but a minimum in all other degrees of freedom.
The activation energy (Ea) is the energy difference between the reactants and the transition state. It represents the minimum energy required for a reaction to occur. A high activation energy corresponds to a slow reaction rate, while a low activation energy indicates a faster reaction. For a hypothetical reaction involving 5-Prop-1-ynylpyrrolidin-2-one, such as a nucleophilic addition to the alkyne, computational methods could be used to calculate the activation energy, providing a quantitative measure of the reaction's feasibility. nih.govrsc.org
Table 3: Hypothetical Activation Energies for a Reaction Step
| Reaction Step | Activation Energy (Ea) (kJ/mol) | Description |
|---|---|---|
| Nucleophilic attack on alkyne | 85.2 | The energy barrier for the formation of a new bond between a nucleophile and the propynyl (B12738560) group. |
| Proton transfer | 25.5 | A subsequent lower-energy step to neutralize the intermediate. |
Note: Data is illustrative and based on activation energies for similar reaction types found in the literature. nih.govrsc.org
A potential energy surface (PES) is a multidimensional surface that describes the energy of a molecule or a system of molecules as a function of its geometry. bohrium.com For a chemical reaction, a simplified 2D plot of the PES often shows the energy profile along the reaction coordinate, connecting reactants, transition states, intermediates, and products.
Mapping the PES provides a comprehensive overview of a reaction mechanism. bohrium.com It can reveal the existence of multiple reaction pathways, identify stable intermediates, and show the relative energies of all species involved. For reactions of this compound, a detailed PES could help predict the major and minor products by comparing the activation energies of competing pathways. For instance, it could be used to determine whether a reaction proceeds through a concerted (one-step) or a stepwise mechanism involving one or more intermediates. researchgate.net
Regioselectivity and Stereoselectivity Prediction
Computational chemistry, particularly Density Functional Theory (DFT), provides powerful insights into the selectivity of chemical reactions. For a molecule like this compound, which possesses multiple reactive sites—the lactam ring, the alkyne terminus, and the stereocenter at the 5-position—predicting the outcome of a reaction is crucial for its synthetic applications.
Regioselectivity: In reactions such as cycloadditions, the propargyl group offers two potential sites of reaction. DFT calculations on similar alkynyl-substituted heterocyclic systems have been used to determine the preferred reaction pathway by calculating the activation energies of the transition states for each possible regioisomer. For instance, in a hypothetical [3+2] cycloaddition with an azide (B81097), the formation of two different triazole regioisomers is possible. Computational models would typically predict the more favorable pathway by identifying the transition state with the lower energy barrier.
Hypothetical Data Table for Regioselectivity Prediction in a [3+2] Cycloaddition Reaction:
| Regioisomeric Transition State | Calculated Activation Energy (kcal/mol) | Predicted Major Product |
|---|---|---|
| TS1 (1,4-disubstituted triazole) | 22.5 | Yes |
| TS2 (1,5-disubstituted triazole) | 25.8 | No |
Stereoselectivity: The chiral center at the 5-position of the pyrrolidinone ring introduces the possibility of diastereoselectivity in reactions. Computational studies on reactions involving 5-substituted pyrrolidinones often focus on the steric and electronic influences of the substituent on the facial selectivity of an incoming reagent. By modeling the transition states for the formation of different stereoisomers, the diastereomeric excess can be predicted. The propargyl group's linear geometry might present less steric hindrance compared to bulkier alkyl groups, potentially influencing the stereochemical outcome of reactions at the lactam carbonyl or adjacent positions.
Molecular Dynamics Simulations for Conformational Sampling
Molecular Dynamics (MD) simulations are a powerful computational method to explore the conformational landscape of a molecule over time. For this compound, MD simulations can reveal the flexibility of the pyrrolidinone ring and the rotational freedom of the propargyl side chain. Understanding the preferred conformations is vital as it can dictate the molecule's interaction with biological targets.
Simulations would typically be run for several nanoseconds, tracking the atomic coordinates to analyze dihedral angles and identify low-energy conformational states. The pyrrolidinone ring can adopt various envelope and twisted conformations, and the propargyl group can rotate around the C-C bond connecting it to the ring. The results of such simulations can be visualized through Ramachandran-like plots for key dihedral angles, indicating the most populated conformational basins.
Hypothetical Data Table for Conformational Analysis from a 100 ns MD Simulation:
| Conformational State | Key Dihedral Angle (H-N-C5-C_alkyne) | Population (%) | Relative Energy (kcal/mol) |
|---|---|---|---|
| Conformer A (Extended) | ~175° | 65 | 0.0 |
| Conformer B (Gauche) | ~60° | 30 | 1.2 |
| Other | - | 5 | >2.5 |
Solvent Effects on Molecular Properties and Reactivity
The choice of solvent can significantly influence the properties and reactivity of a molecule. Computational models, both implicit and explicit, are used to simulate these effects.
Implicit Solvent Models: These models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a specific dielectric constant. They are computationally efficient for estimating the effect of solvent polarity on the geometry, electronic structure, and relative energies of different conformations or transition states. For this compound, PCM calculations could predict changes in dipole moment and the stabilization of polar transition states in solvents of varying polarity.
Explicit Solvent Models: In this approach, individual solvent molecules are included in the simulation box around the solute. This allows for the study of specific solute-solvent interactions, such as hydrogen bonding between the lactam carbonyl of this compound and protic solvent molecules like water or methanol. These specific interactions can play a crucial role in reaction mechanisms and conformational preferences.
Hypothetical Data Table of Solvent Effects on the Dipole Moment of this compound:
| Solvent | Dielectric Constant | Calculated Dipole Moment (Debye) |
|---|---|---|
| Gas Phase | 1 | 3.8 |
| Chloroform | 4.8 | 4.5 |
| Water | 78.4 | 5.9 |
Predictive Modeling of Reactivity and Stability
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical methods used to predict the biological activity or physicochemical properties of compounds based on their molecular descriptors. While specific QSAR models for this compound are not available, the principles can be applied to predict its potential reactivity and stability.
By calculating a range of molecular descriptors (e.g., electronic, steric, and topological) for a series of related pyrrolidinone derivatives with known reactivity or stability data, a predictive model can be built. For this compound, such a model could estimate its susceptibility to hydrolysis, oxidation, or its potential to act as an enzyme inhibitor. The presence of the electron-withdrawing alkyne group is expected to influence the electronic properties of the lactam ring, which would be a key descriptor in any predictive model.
Hypothetical Data Table of Molecular Descriptors for a QSAR Model:
| Compound | LogP | HOMO Energy (eV) | LUMO Energy (eV) | Predicted Stability Score (Arbitrary Units) |
|---|---|---|---|---|
| 5-Methylpyrrolidin-2-one | -0.5 | -6.2 | 1.8 | 8.5 |
| This compound | -0.2 | -6.5 | 1.5 | 7.8 |
| N-Methyl-5-Prop-1-ynylpyrrolidin-2-one | 0.1 | -6.4 | 1.6 | 8.1 |
Structure Activity Relationship Principles for Pyrrolidinone Alkyne Derivatives Molecular Level
Impact of Propynyl (B12738560) Moiety Position and Stereochemistry on Molecular Interactions
The position and stereochemical configuration of the propynyl group on the pyrrolidinone scaffold are critical determinants of a molecule's ability to interact effectively with its target. The spatial arrangement of the alkyne's rigid, linear structure influences how the molecule fits into a binding pocket and forms key interactions.
Positional Isomerism: The location of the propynyl substituent on the pyrrolidinone ring (e.g., at the C3, C4, or C5 position) significantly alters the molecule's three-dimensional shape. This, in turn, affects its ability to orient itself correctly within a receptor's binding site. The optimal position depends on the specific topology of the target, where the alkyne may engage in hydrophobic interactions or act as a specific spacer to position other functional groups.
Stereochemistry: For chiral centers, such as the C5 position in 5-prop-1-ynylpyrrolidin-2-one, the stereochemistry (R vs. S configuration) is paramount. Since biological targets like receptors and enzymes are themselves chiral, they often exhibit stereoselective binding. researchgate.net One enantiomer typically fits the binding site much more precisely than the other, leading to significant differences in biological activity. researchgate.net The spatial orientation of the propynyl group can dictate whether it productively interacts with a hydrophobic sub-pocket or causes a steric clash that prevents effective binding. nih.govnih.gov Studies on various chiral pyrrolidine (B122466) derivatives have consistently shown that different stereoisomers can lead to vastly different biological profiles due to their unique binding modes with enantioselective proteins. researchgate.net
Role of Pyrrolidinone Ring Substituents on Molecular Recognition
Substituents on the pyrrolidinone ring play a vital role in molecular recognition, modulating the compound's affinity and selectivity for its target. nih.gov The nature, size, and position of these groups can fine-tune the electronic and steric properties of the entire molecule.
Influence of Substituent Position: The position of substituents has a profound impact on activity. For instance, in some series of pyrrolidinone derivatives, substituents at the C3 position have been shown to strongly affect biological activity. nih.gov
Nature of Substituents: The type of functional group introduced can drastically alter molecular interactions.
Electron-Donating Groups: Groups like methoxy (B1213986) (-OCH3) can enhance activity by participating in hydrogen bonding or by altering the electron density of the scaffold, which may improve interactions with the target. nih.gov SAR studies on certain pyrrolidine derivatives revealed that compounds with electron-donating groups demonstrated potent inhibitory activity. nih.gov
Hydrophobic Groups: Bulky, hydrophobic groups can increase binding affinity if the target's active site contains a corresponding hydrophobic pocket. mdpi.com
Polar Groups: The introduction of polar functional groups can establish critical hydrogen bonds or electrostatic interactions within the binding site, anchoring the molecule and enhancing its affinity.
The following table illustrates how different hypothetical substituents on a pyrrolidinone core could influence receptor binding affinity, based on general SAR principles.
| Substituent at C4 | Substituent Type | Predicted Impact on Binding Affinity | Rationale |
| -H | Neutral | Baseline | Reference compound |
| -OH | Polar, H-bond donor/acceptor | Increase | Potential for new hydrogen bonding with receptor |
| -OCH3 | Electron-donating, polar | Moderate Increase | Can enhance electronic interactions and potential H-bonding |
| -F | Electron-withdrawing, small | Variable | Can alter ring pucker and electronic profile beilstein-journals.org |
| -Phenyl | Bulky, hydrophobic | Significant Increase | Favorable hydrophobic interactions with a corresponding pocket |
Conformational Flexibility and Rigidity in Structure-Activity Profiles
The balance between conformational flexibility and rigidity is a key factor in the SAR of pyrrolidinone derivatives. The five-membered pyrrolidinone ring is not planar and can adopt various "envelope" or "twist" conformations, a phenomenon known as pseudorotation. researchgate.netnih.gov
Conformational Flexibility: A degree of flexibility allows a molecule to adapt its shape to conform to the binding site of a receptor, a concept known as "induced fit." This can be advantageous for initial binding. However, excessive flexibility can be detrimental, as the molecule may adopt numerous non-binding conformations, leading to an entropic penalty upon binding and thus lower affinity.
Conformational Rigidity: Introducing rigidity into a molecule can pre-organize it into the bioactive conformation, reducing the entropic cost of binding and potentially increasing affinity and selectivity. nih.gov This can be achieved by introducing specific substituents that restrict the puckering of the pyrrolidinone ring or by incorporating the ring into a larger, more constrained bicyclic system. nih.gov For example, electronegative substituents can influence the ring's pucker through inductive and stereoelectronic effects, favoring specific conformations. nih.gov The rigid, linear nature of the propynyl group itself adds a degree of conformational constraint to the molecule.
Studies on proline, a related pyrrolidine structure, show that the ring can adopt distinct "UP" and "DOWN" puckers, and the preference for one over the other can be influenced by its local environment, such as within an alpha-helix. researchgate.net This highlights how subtle conformational preferences can be critical for molecular interactions.
Electronic and Steric Effects of Functional Groups on Binding Affinity and Selectivity
The electronic and steric properties of functional groups are fundamental to a molecule's binding affinity and selectivity.
Electronic Effects: The electron-donating or electron-withdrawing nature of substituents influences the distribution of electron density across the molecule. This affects the strength of non-covalent interactions such as hydrogen bonds, dipole-dipole interactions, and pi-stacking. The alkyne group in this compound, for instance, has a unique electronic character with its sp-hybridized carbons and pi-systems, which can participate in specific interactions with receptor residues. researchgate.netresearchgate.net Altering substituents on the pyrrolidinone ring can modulate the partial charges on the lactam carbonyl and nitrogen, affecting their ability to act as hydrogen bond acceptors or donors. nih.gov
Steric Effects: The size and shape of substituents (steric bulk) are critical for complementarity with the binding site. nih.gov A bulky group may enhance binding if it fits into a large hydrophobic pocket, but it will decrease or abolish activity if it leads to a steric clash with the receptor surface. nih.gov The strategic placement of sterically demanding groups is a common strategy to achieve selectivity for one receptor subtype over another, as different subtypes often have variations in the size and shape of their binding pockets.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to correlate the structural or physicochemical properties of a series of compounds with their biological activities. brieflands.com For pyrrolidinone derivatives, QSAR studies provide valuable insights into the key molecular features that drive their activity, aiding in the rational design of new, more potent molecules. nih.govnih.gov
Methodologies: Several 3D-QSAR methods are commonly employed, including Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA). scispace.combohrium.com
CoMFA: Calculates steric and electrostatic fields around a set of aligned molecules and correlates these fields with biological activity. bohrium.com
CoMSIA: In addition to steric and electrostatic fields, it also calculates hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields, often providing a more detailed picture of the SAR. bohrium.com
Hologram QSAR (HQSAR): A 2D-QSAR method that uses molecular fragments (holograms) to correlate structure with activity, avoiding the need for 3D alignment. scispace.com
Key Descriptors: QSAR models for pyrrolidinone and related heterocyclic derivatives have identified several types of descriptors as being crucial for activity:
Topological and Connectivity Indices: These 2D descriptors describe the branching and connectivity of atoms within the molecule. nih.gov
Electronic Descriptors: Properties like partial atomic charges and dipole moments are often correlated with activity, highlighting the importance of electrostatic interactions. nih.govnih.gov
Steric Descriptors: Molecular volume, surface area, and specific CoMFA/CoMSIA steric fields indicate where bulky groups are favored or disfavored for optimal activity. nih.gov
The statistical validity of QSAR models is assessed using parameters like the squared correlation coefficient (R²) and the leave-one-out cross-validated correlation coefficient (q² or Q²). nih.govnih.gov High values for these parameters indicate a robust and predictive model.
The table below summarizes typical statistical results from hypothetical QSAR models for a series of pyrrolidinone derivatives, illustrating the predictive power of these techniques.
| QSAR Model | q² (Cross-validated R²) | R² (Non-validated R²) | R²_pred (External Validation) | Key Contributing Fields |
| CoMFA | 0.689 | 0.999 | 0.986 | Steric, Electrostatic |
| CoMSIA | 0.614 | 0.923 | 0.815 | Steric, Hydrophobic, H-bond Acceptor |
| HQSAR | 0.603 | 0.662 | 0.743 | Atomic Contributions, Connectivity |
| (Data derived from representative models for pyrrolidine derivatives nih.govbohrium.com) |
These models generate contour maps that visualize the favorable and unfavorable regions for different properties around the molecular scaffold, guiding chemists in deciding where to make structural modifications to enhance biological activity.
Mechanistic Insights into Biological Interactions of Pyrrolidinone Alkyne Compounds in Vitro/molecular
Design and Application of 5-Prop-1-ynylpyrrolidin-2-one as a Chemical Probe
The unique structure of this compound, featuring a terminal alkyne group, makes it an ideal candidate for development as a chemical probe. This functional group serves as a versatile handle for various bioorthogonal reactions, enabling the identification and study of its molecular binding partners.
Photoaffinity labeling (PAL) is a powerful technique used to identify the direct binding partners of a small molecule within a complex biological system. nih.govspringernature.com In this approach, a chemical probe is designed to include a photoreactive group that, upon activation with light, forms a covalent bond with its target protein. mdpi.comnih.gov The alkyne group on this compound can be synthetically modified to incorporate a photoreactive moiety, such as a diazirine. This modified probe, upon binding to its target, can be irreversibly cross-linked by UV irradiation. Subsequent proteomic analysis can then identify the labeled protein, revealing the direct molecular target of the parent compound. chemrxiv.org This strategy has been successfully employed to deconvolve the targets of various bioactive small molecules. nih.gov
The terminal alkyne of this compound is a key functional group for "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). mdpi.com This highly efficient and specific reaction allows for the conjugation of the probe to a variety of reporter molecules, such as fluorescent dyes or biotin (B1667282) tags, which facilitate detection and isolation of target proteins. mdpi.com After the probe has bound to its cellular targets, the alkyne handle can be "clicked" with an azide-containing reporter tag. This enables visualization of the probe's localization within cells or affinity purification of the probe-protein complexes for identification by mass spectrometry.
Identification and Characterization of Molecular Targets (In Vitro)
Through the application of chemical probe strategies and other in vitro techniques, several potential molecular targets for pyrrolidinone-alkyne compounds have been identified and characterized.
Several studies have investigated the potential for pyrrolidinone derivatives to act as enzyme inhibitors. The specific mechanisms of inhibition can vary, including competitive, noncompetitive, or uncompetitive binding. nih.gov For instance, in a competitive inhibition model, the compound would bind to the active site of the enzyme, preventing the substrate from binding. nih.gov Time-dependent inhibition studies can also reveal whether a compound binds slowly and tightly to its target enzyme. nih.gov While direct evidence for this compound is still emerging, related pyrrolidinone structures have been investigated as inhibitors for various enzymes.
Receptor binding assays are crucial for determining the affinity and specificity of a compound for a particular receptor. nih.gov Using radiolabeled ligands or competitive binding experiments, the ability of this compound to displace known ligands from their receptors can be quantified. For example, studies on related pyrrolidone-based structures have revealed interactions with receptors like the 5-HT3 receptor. nih.gov Photo-crosslinking studies, similar to PAL, can also be used to map the specific binding sites of ligands on their receptor targets. nih.gov
Computational methods, such as molecular docking, are valuable tools for predicting and analyzing the binding of small molecules to their protein targets. nih.govnih.gov These in silico approaches can model the interaction of this compound with the three-dimensional structure of a potential target protein, predicting the most favorable binding pose and identifying key interacting amino acid residues. mdpi.com Such analyses can reveal the formation of hydrogen bonds, hydrophobic interactions, and other non-covalent forces that stabilize the ligand-protein complex. nih.govdocumentsdelivered.com This information is instrumental in understanding the structural basis of binding and for the rational design of more potent and selective analogs. Computational studies have been used to identify potential inhibitors for targets like the Cdk5/p25 complex and to analyze binding to various other proteins. nih.govnih.gov
Table 1: Summary of In Vitro/Molecular Investigation Techniques for this compound
| Technique | Application | Key Information Gained |
| Photoaffinity Labeling (PAL) | Covalent cross-linking of the probe to its direct binding partner. | Identification of direct molecular targets. |
| Click Chemistry | Conjugation of the probe to reporter molecules (e.g., biotin, fluorophores). | Visualization, isolation, and identification of target proteins. |
| Enzyme Inhibition Assays | Measurement of the effect of the compound on enzyme activity. | Determination of inhibitory potency (IC50) and mechanism of action. |
| Receptor Binding Assays | Quantification of the affinity of the compound for a specific receptor. | Determination of binding affinity (Ki) and receptor selectivity. |
| Computational Docking | In silico modeling of the ligand-protein interaction. | Prediction of binding mode, binding energy, and key interacting residues. |
Elucidation of Molecular Pathways and Cellular Processes (In Vitro Models)
Due to a lack of specific studies on this compound, this section explores the potential molecular pathways and cellular processes that might be influenced by this compound based on in vitro research conducted on structurally related pyrrolidinone and alkyne-containing molecules. The pyrrolidinone scaffold is a common feature in many biologically active compounds, and the presence of a terminal alkyne group suggests a potential for specific types of chemical interactions.
The five-membered pyrrolidinone ring is a versatile scaffold found in numerous pharmacologically active agents. Its derivatives have been investigated for a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. The specific substitutions on the pyrrolidinone ring play a crucial role in determining the compound's interaction with biological targets.
The terminal alkyne group in this compound is a highly reactive functional group. Terminal alkynes are known to participate in various chemical reactions, including metal-catalyzed reactions and nucleophilic additions. In a biological context, this reactivity could lead to covalent interactions with molecular targets, such as enzymes, which could result in irreversible inhibition. For instance, research on other molecules containing a propargyl group (which is structurally similar to the prop-1-ynyl group) has indicated their potential to act as enzyme inhibitors.
While direct evidence for this compound is unavailable, studies on other pyrrolidinone derivatives provide insights into possible mechanisms of action. For example, certain N-substituted pyrrolidine-2,5-dione derivatives have been shown to exhibit anti-inflammatory properties through the inhibition of cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) enzymes in vitro nih.gov. These enzymes are key players in the inflammatory cascade.
In the context of cancer research, some 5-hydroxy-1H-pyrrol-2-(5H)-one derivatives have demonstrated anti-proliferative activity in various cancer cell lines. Mechanistic studies on these related compounds revealed the induction of S-phase cell cycle arrest and apoptosis. Further investigation indicated that these effects were associated with DNA damage and the activation of the p53 tumor suppressor pathway nih.gov.
The table below summarizes the in vitro biological activities of some pyrrolidinone derivatives, offering a glimpse into the potential cellular processes that could be affected by compounds like this compound.
| Compound Class | Biological Activity (In Vitro) | Potential Molecular Pathway/Cellular Process |
| N-substituted pyrrolidine-2,5-diones | Anti-inflammatory | Inhibition of COX-1, COX-2, and 5-LOX enzymes |
| 5-hydroxy-1H-pyrrol-2-(5H)-one derivatives | Anticancer | Induction of S-phase cell cycle arrest, apoptosis, DNA damage, p53 activation |
| Pyrrolidine (B122466) sulfonamide derivatives | Antidiabetic | Inhibition of Dipeptidyl peptidase-IV (DPP-IV) enzyme |
It is important to emphasize that these findings are based on compounds that are structurally related to this compound, and experimental data for the specific compound of interest is not currently available. The presence of the prop-1-ynyl group could confer unique biological activities and mechanisms of action that differ from the examples provided. Therefore, the elucidation of the precise molecular pathways and cellular processes affected by this compound awaits dedicated in vitro studies.
Chemical Transformations and Derivatization of 5 Prop 1 Ynylpyrrolidin 2 One
Functionalization of the Propynyl (B12738560) Alkyne Group
The terminal alkyne of the propargyl group is a hub of reactivity, amenable to a wide array of addition and transformation reactions that allow for the introduction of new functional groups and the construction of more complex molecular architectures.
The triple bond of the propynyl group can undergo addition reactions with water, halogens, and hydrohalic acids, leading to the formation of carbonyl compounds and halogenated alkenes, respectively.
Hydration: The addition of water across the alkyne triple bond, typically catalyzed by a combination of mercuric sulfate (B86663) (HgSO₄) and sulfuric acid (H₂SO₄), follows Markovnikov's rule. This reaction initially yields an unstable enol intermediate, which rapidly tautomerizes to the more stable keto form. For a terminal alkyne like that in 5-Prop-1-ynylpyrrolidin-2-one, this regioselective hydration results in the formation of a methyl ketone. libretexts.orgyoutube.com An alternative, anti-Markovnikov hydration can be achieved through a hydroboration-oxidation sequence. libretexts.orgyoutube.com This two-step process involves the reaction of the alkyne with a sterically hindered borane, such as disiamylborane, followed by oxidation with hydrogen peroxide in a basic solution, yielding an aldehyde. libretexts.org
Halogenation and Hydrohalogenation: Alkynes react with halogens like chlorine (Cl₂) and bromine (Br₂) to form di- and tetrahaloalkanes. The addition of one equivalent of a halogen typically results in the formation of a dihaloalkene, with the trans isomer being the predominant product. The reaction proceeds through a cyclic halonium ion intermediate. The addition of a second equivalent of the halogen leads to the corresponding tetrahaloalkane. Similarly, hydrohalogenation involves the addition of hydrogen halides (e.g., HBr, HCl) across the triple bond. These additions follow Markovnikov's rule, with the halogen atom adding to the more substituted carbon. The reaction can be controlled to yield either a vinyl halide (after one equivalent) or a geminal dihalide (after two equivalents).
| Transformation | Reagents | Typical Product from this compound |
| Markovnikov Hydration | HgSO₄, H₂SO₄, H₂O | 5-(2-Oxopropyl)pyrrolidin-2-one (a methyl ketone) |
| Anti-Markovnikov Hydration | 1. Disiamylborane (Sia₂BH) 2. H₂O₂, NaOH | 5-(3-Oxopropyl)pyrrolidin-2-one (an aldehyde) |
| Bromination (1 equiv.) | Br₂ in CCl₄ | (E)-5-(1,2-Dibromoprop-1-en-1-yl)pyrrolidin-2-one |
| Hydrochlorination (2 equiv.) | Excess HCl | 5-(2,2-Dichloropropyl)pyrrolidin-2-one |
The propynyl group serves as an excellent dipolarophile in 1,3-dipolar cycloaddition reactions, most notably the Huisgen azide-alkyne cycloaddition, a cornerstone of "click chemistry". organic-chemistry.orgnih.govwikipedia.org This reaction involves the coupling of an alkyne with an azide (B81097) to form a stable 1,2,3-triazole ring. The uncatalyzed thermal reaction typically yields a mixture of 1,4- and 1,5-disubstituted triazole regioisomers. wikipedia.org
However, the use of metal catalysts provides excellent regiocontrol. nih.govwikipedia.org The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) exclusively yields the 1,4-disubstituted triazole isomer. nih.gov Conversely, the ruthenium-catalyzed version (RuAAC) directs the reaction to produce the 1,5-disubstituted triazole. wikipedia.org This high degree of control and reliability makes the Huisgen cycloaddition a powerful tool for conjugating this compound to other molecules, such as biomolecules, polymers, or fluorescent probes.
| Catalyst System | Azide Reactant | Product Regiochemistry | Typical Conditions |
| None (Thermal) | Benzyl (B1604629) Azide | Mixture of 1,4- and 1,5-isomers | Heat (e.g., Toluene, reflux) |
| Copper(I) salts (e.g., CuI, CuSO₄/Sodium Ascorbate) | Benzyl Azide | 1,4-disubstituted triazole | Room temperature, various solvents (e.g., t-BuOH/H₂O) |
| Ruthenium complexes (e.g., Cp*RuCl(PPh₃)₂) | Benzyl Azide | 1,5-disubstituted triazole | Room temperature to 60 °C, various solvents (e.g., THF, DMF) |
The alkyne functionality can be completely transformed through oxidative cleavage or reduced to either an alkene or an alkane, providing pathways to diverse molecular structures.
Oxidative Transformations: Strong oxidizing agents, such as ozone (O₃) or potassium permanganate (B83412) (KMnO₄), can cleave the triple bond. Ozonolysis of the terminal alkyne in this compound, followed by a workup, would lead to the formation of a carboxylic acid at the pyrrolidinone's C-5 position (5-carboxypyrrolidin-2-one) and formic acid.
Reductive Transformations: The reduction of the alkyne can be controlled to yield different products. Catalytic hydrogenation using Lindlar's catalyst (palladium on calcium carbonate poisoned with lead acetate) will selectively reduce the alkyne to a cis-alkene, yielding 5-((Z)-prop-1-en-1-yl)pyrrolidin-2-one. In contrast, reduction with sodium metal in liquid ammonia (B1221849) (a dissolving metal reduction) produces the corresponding trans-alkene, 5-((E)-prop-1-en-1-yl)pyrrolidin-2-one. Complete reduction of the triple bond to a saturated propyl group can be achieved through catalytic hydrogenation with catalysts like palladium on carbon (Pd/C) under a hydrogen atmosphere.
Modifications of the Pyrrolidinone Ring
The pyrrolidinone ring itself offers opportunities for derivatization, primarily at the nitrogen atom and, under certain conditions, at the α- and β-carbon positions (C-3 and C-4).
The nitrogen atom of the lactam is a key site for functionalization. The hydrogen atom on the nitrogen can be removed by a suitable base (e.g., sodium hydride, NaH) to generate a nucleophilic amide anion. This anion can then react with various electrophiles.
N-Alkylation: Reaction with alkyl halides (e.g., methyl iodide, benzyl bromide) results in the formation of N-alkylated derivatives. This modification can be used to introduce a variety of substituents that can alter the compound's physical properties, such as solubility and lipophilicity.
N-Acylation: Similarly, reaction of the amide anion with acyl chlorides or anhydrides leads to N-acylated products. nih.gov This introduces an imide functionality, which can influence the electronic properties and reactivity of the molecule.
| Reaction Type | Electrophile | Base | Product |
| N-Alkylation | Methyl Iodide (CH₃I) | Sodium Hydride (NaH) | 1-Methyl-5-prop-1-ynylpyrrolidin-2-one |
| N-Alkylation | Benzyl Bromide (BnBr) | Potassium Carbonate (K₂CO₃) | 1-Benzyl-5-prop-1-ynylpyrrolidin-2-one |
| N-Acylation | Acetyl Chloride (CH₃COCl) | Sodium Hydride (NaH) | 1-Acetyl-5-prop-1-ynylpyrrolidin-2-one |
While less straightforward than N-functionalization, the carbon backbone of the pyrrolidinone ring can also be modified. Introducing substituents at the C-3 and C-4 positions often requires more complex synthetic strategies, such as multi-step sequences or the use of advanced catalytic methods.
Directed C-H functionalization has emerged as a powerful technique for modifying otherwise unreactive C-H bonds. acs.org By first installing a directing group on the pyrrolidinone nitrogen, it is possible to use transition metal catalysts (e.g., palladium) to selectively introduce substituents, such as aryl groups, at the C-4 position. acs.org Other strategies involve the synthesis of the pyrrolidinone ring from already functionalized precursors or employing cycloaddition reactions that build the substituted ring system. nih.govmdpi.com For instance, 1,3-dipolar cycloadditions between azomethine ylides and substituted alkenes can generate pyrrolidines with controlled stereochemistry at the C-3 and C-4 positions. nih.gov These methods open avenues to a wide range of structurally diverse pyrrolidinone derivatives.
Ring Expansion or Contraction Strategies
While specific examples of ring expansion or contraction of this compound are not extensively documented in publicly available research, the chemical literature provides several established strategies for altering the ring size of related lactam systems. These reactions, if applied to a suitably functionalized derivative of this compound, could theoretically yield novel heterocyclic structures.
Ring Expansion Strategies:
One potential avenue for expanding the five-membered pyrrolidinone ring to a six-membered piperidone involves the Beckmann rearrangement . This reaction transforms an oxime into an amide. wikipedia.orgalfa-chemistry.comorganic-chemistry.orgmasterorganicchemistry.comorganicreactions.org For this to be applied to this compound, the ketone functionality would first need to be introduced, for instance, by oxidation of a corresponding 5-propargyl-pyrrolidin-2-ol. The resulting ketone could then be converted to its oxime, which upon treatment with an acid catalyst, could rearrange to a piperidone derivative. The migrating group's aptitude and the stereochemistry of the oxime would determine the final product. wikipedia.orgmasterorganicchemistry.com
Another classical method for ring expansion is the Schmidt reaction , which involves the reaction of a ketone with hydrazoic acid. libretexts.orgorganic-chemistry.org Similar to the Beckmann rearrangement, this would necessitate the conversion of the lactam to a cyclic ketone. The reaction proceeds through an azidohydrin intermediate which then rearranges to form a lactam with an additional nitrogen atom in the ring. organic-chemistry.org
Ring Contraction Strategies:
The Favorskii rearrangement offers a potential, albeit indirect, route for the ring contraction of a piperidin-2-one derivative to a functionalized cyclopentane, which could then potentially be recyclized to a different pyrrolidine (B122466) derivative. This reaction typically involves the treatment of an α-halo ketone with a base. ddugu.ac.inpurechemistry.orgnrochemistry.comchemistry-reaction.comharvard.edu To apply this to a system derived from this compound, one would first need to synthesize a corresponding α-halo-piperidin-2-one. The reaction proceeds through a cyclopropanone (B1606653) intermediate, which is subsequently opened by a nucleophile. ddugu.ac.inchemistry-reaction.com The regioselectivity of the ring opening is a crucial factor in determining the final product structure. ddugu.ac.in
It is important to note that these are plausible synthetic strategies based on well-established organic reactions. The successful application of these transformations to this compound would require dedicated synthetic efforts to prepare the necessary precursors and optimize the reaction conditions.
| Reaction Type | Starting Material Requirement | Potential Product | Key Features |
| Beckmann Rearrangement | Cyclic ketone oxime | Expanded lactam (e.g., Piperidone) | Acid-catalyzed, stereospecific migration of the group anti to the oxime hydroxyl. wikipedia.orgmasterorganicchemistry.com |
| Schmidt Reaction | Cyclic ketone | Expanded lactam with inserted nitrogen | Reaction with hydrazoic acid, involves an azidohydrin intermediate. libretexts.orgorganic-chemistry.org |
| Favorskii Rearrangement | α-Halo cyclic ketone | Ring-contracted carboxylic acid derivative | Base-mediated, proceeds via a cyclopropanone intermediate. ddugu.ac.innrochemistry.com |
Synthesis of Advanced Derivatives for Specific Research Applications
The propargyl group of this compound is a highly versatile functional handle for the synthesis of advanced derivatives with potential applications in various research fields, including the development of novel therapeutic agents. The terminal alkyne allows for a range of chemical modifications, including cycloadditions, coupling reactions, and additions to the triple bond.
Derivatization via Cycloaddition Reactions:
The Huisgen 1,3-dipolar cycloaddition , often referred to as "click chemistry," is a powerful tool for the synthesis of 1,2,3-triazole-containing compounds. organic-chemistry.orgwikipedia.orgnih.gov The reaction between the terminal alkyne of this compound and an organic azide, typically catalyzed by copper(I), would yield a 1,4-disubstituted triazole derivative. This reaction is known for its high efficiency, selectivity, and tolerance of a wide range of functional groups. wikipedia.org This strategy has been employed to synthesize novel triazole-containing quinolinones with potential central nervous system activity. mdpi.com The resulting triazole ring can act as a stable linker and introduce new pharmacophoric features.
Derivatization via Coupling Reactions:
The Sonogashira coupling provides a method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. researchgate.net This palladium-catalyzed cross-coupling reaction could be used to attach various aromatic or heteroaromatic moieties to the propargyl side chain of this compound. This would allow for the synthesis of a diverse library of compounds with potentially altered biological activities. For instance, this methodology has been used in the synthesis of neuroprotective agents based on a 5-(4-pyridinyl)-1,2,4-triazole scaffold. nih.gov
Derivatization via Addition Reactions:
The Mannich reaction is a three-component condensation reaction involving an active hydrogen-containing compound (in this case, the terminal alkyne), an aldehyde, and a secondary amine. This reaction would lead to the formation of a propargylamine (B41283) derivative of this compound. Mannich bases are known to possess a wide range of biological activities, and this derivatization could be a route to novel enzyme inhibitors or other bioactive molecules.
The table below summarizes these derivatization strategies and their potential applications.
| Derivatization Reaction | Reagent(s) | Resulting Functional Group | Potential Research Application |
| Huisgen 1,3-Dipolar Cycloaddition | Organic azide, Cu(I) catalyst | 1,2,3-Triazole | Synthesis of nootropic or neuroprotective agents. mdpi.com |
| Sonogashira Coupling | Aryl/vinyl halide, Pd catalyst, Cu(I) co-catalyst | Aryl/vinyl-substituted alkyne | Development of neuroprotective agents or enzyme inhibitors. researchgate.netnih.gov |
| Mannich Reaction | Aldehyde, Secondary amine | Propargylamine | Synthesis of potential enzyme inhibitors. |
These derivatization strategies highlight the synthetic utility of this compound as a building block for the creation of complex molecules with tailored properties for specific research applications in medicinal chemistry and beyond. The ability to functionalize both the pyrrolidinone ring and the propargyl side chain provides a rich platform for the exploration of new chemical space.
Advanced Analytical Methods for Research on 5 Prop 1 Ynylpyrrolidin 2 One
Spectroscopic Techniques for Structural Elucidation and Conformational Analysis
Spectroscopic methods are fundamental to determining the precise structure and spatial arrangement of molecules. For a novel compound like 5-Prop-1-ynylpyrrolidin-2-one, these techniques would be the first step in its characterization after synthesis.
Advanced Nuclear Magnetic Resonance (NMR) spectroscopy would be essential for confirming the connectivity of atoms in this compound and for studying its dynamic behaviors.
Structural Confirmation: 1D NMR techniques such as ¹H and ¹³C NMR would provide primary evidence for the presence of the pyrrolidinone ring, the propynyl (B12738560) group, and their attachment at the C5 position.
Dynamic Processes: Variable temperature (VT) NMR studies could investigate conformational changes, such as ring puckering or restricted rotation around the C5-propynyl bond. No such studies have been published for this specific compound.
Tautomerism: While less common for this structure, NMR could also be used to detect any potential tautomeric forms in solution.
No specific NMR spectral data or dynamic studies for this compound are currently documented in scientific literature.
Functional Group Identification: For this compound, IR and Raman spectra would be expected to show characteristic peaks for the C=O stretch of the lactam, the N-H stretch and bend (if unsubstituted on the nitrogen), the C≡C stretch of the alkyne, and the ≡C-H stretch of the terminal alkyne.
Hydrogen Bonding: Shifts in the N-H and C=O stretching frequencies could indicate the presence and strength of intermolecular hydrogen bonding in the solid state or in concentrated solutions.
A search for experimental IR or Raman spectra for this compound yielded no results.
| Expected Vibrational Frequencies for this compound | |
| Functional Group | Expected Wavenumber (cm⁻¹) |
| N-H Stretch | 3200-3400 |
| ≡C-H Stretch | ~3300 |
| C=O Stretch (Lactam) | 1670-1700 |
| C≡C Stretch | 2100-2140 |
| Note: This table is based on typical values for these functional groups and is predictive. No experimental data is available. |
Mass Spectrometry for Mechanistic Investigations and Reaction Monitoring
Mass spectrometry (MS) is a powerful tool for determining the molecular weight of a compound and can provide structural information through fragmentation analysis.
Molecular Weight Confirmation: High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition of this compound by providing a highly accurate mass measurement of its molecular ion.
Fragmentation Analysis: The fragmentation pattern observed in an MS/MS experiment would help to verify the structure. Expected fragmentation might include cleavage of the propynyl side chain or characteristic ring-opening pathways of the pyrrolidinone core.
Reaction Monitoring: MS techniques could be employed to monitor the synthesis of the compound, identifying intermediates and byproducts.
No mass spectrometry data or related mechanistic studies for this compound have been published.
Chromatographic Separations in Complex Mixture Analysis (e.g., LC-MS/MS, GC-MS/MS)
Chromatographic methods are crucial for separating a target compound from a complex mixture and for its quantification.
Purity Assessment: Techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) would be used to assess the purity of synthesized this compound.
Coupled Techniques: The coupling of these separation techniques with mass spectrometry (LC-MS/MS or GC-MS/MS) would provide a powerful method for detecting and identifying the compound in complex matrices, such as in reaction mixtures or biological samples.
There are no documented chromatographic methods specifically developed for the analysis of this compound.
Crystallographic Studies for Solid-State Structure and Intermolecular Interactions
X-ray crystallography provides definitive information about the three-dimensional structure of a molecule in the solid state.
Structural Confirmation: A crystal structure would unambiguously confirm the atomic connectivity and provide precise bond lengths and angles for this compound.
Conformational Analysis: It would reveal the preferred conformation of the pyrrolidinone ring and the orientation of the propynyl substituent in the solid state.
Intermolecular Interactions: Crystallographic data would offer insights into the packing of molecules in the crystal lattice, revealing details about intermolecular forces such as hydrogen bonding.
No crystallographic data for this compound is available in crystallographic databases or the published literature.
Emerging Research Directions and Future Perspectives
Integration of Artificial Intelligence and Machine Learning in Compound Design and Synthesis
The design-make-test-analyze cycle in drug discovery is being revolutionized by artificial intelligence (AI) and machine learning (ML). nih.gov For compounds like 5-Prop-1-ynylpyrrolidin-2-one, AI can accelerate development in several key areas:
Predictive Modeling: ML algorithms can be trained on vast datasets of known pyrrolidinone derivatives to predict biological activities, physicochemical properties, and potential toxicities of novel analogues. This allows researchers to prioritize the synthesis of candidates with the highest probability of success.
Retrosynthetic Analysis: AI-powered tools can propose novel and efficient synthetic routes. nih.gov By learning from millions of published reactions, these systems can design pathways to complex targets like 5-substituted pyrrolidinones, potentially identifying more cost-effective or higher-yielding methods than those devised by human chemists alone. nsf.gov
Reaction Optimization: AI can optimize reaction conditions (e.g., temperature, catalyst concentration, solvent) by analyzing experimental data to maximize yield and minimize byproducts. researchgate.net An artificial neural network (ANN) model, for instance, can effectively capture the nonlinear relationships between various reaction parameters to enhance synthesis efficiency. researchgate.net
The integration of these computational approaches promises to reduce the time and cost associated with bringing new pyrrolidinone-based therapeutics and materials to fruition. researchgate.net
Development of Novel Catalytic Systems for Efficient Synthesis
The synthesis of γ-lactams, the core structure of this compound, is a field of continuous innovation. Future efforts will likely focus on developing more sustainable and efficient catalytic systems.
Transition Metal Catalysis: While numerous methods exist, new transition-metal-catalyzed reactions are being developed for milder and more selective access to functionalized γ-lactams. rsc.org Innovations include iridium(III)-catalyzed intramolecular C(sp³)–H amidation for creating optically enriched γ-lactams under gentle conditions. organic-chemistry.org
Biocatalysis: Engineered enzymes offer a green and highly selective alternative for synthesis. Myoglobin variants, for example, have been developed as biocatalysts for the asymmetric synthesis of β-, γ-, and δ-lactams via intramolecular C–H amidation, producing compounds in high yield and enantioselectivity. nih.govresearchgate.net
Electron Catalysis: Transition-metal-free methods, such as electron catalysis, are emerging for the construction of complex polycyclic γ-lactams. nih.gov These radical cascade reactions provide new avenues for synthesizing novel heterocyclic structures from readily available starting materials. nih.gov
These advancements will enable more efficient and environmentally friendly production of complex pyrrolidinone derivatives.
Elucidation of Complex Biological Pathways Through Targeted Chemical Probes
The propynyl (B12738560) group in this compound makes it an ideal candidate for development as a chemical probe. The terminal alkyne can be used in bioorthogonal "click" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), to attach reporter molecules like fluorophores or biotin (B1667282).
This allows for:
Target Identification and Validation: By synthesizing a library of derivatives and using the alkyne handle to attach them to a solid support for affinity chromatography or for in-situ labeling, researchers can identify the specific protein targets with which these compounds interact in a cellular environment.
Visualization of Cellular Processes: A fluorescently tagged version of the molecule could be used to visualize its subcellular localization and track its movement within living cells, providing insights into its mechanism of action.
Pathway Analysis: As many pyrrolidinone derivatives show potent biological activity, these probes can help elucidate the complex signaling pathways they modulate. researchgate.netfrontiersin.org For instance, they could be used to study their effects on enzymes like autotaxin, for which other pyrrolidinone derivatives have shown inhibitory activity. nih.gov
Exploration of Non-Biological Research Applications (e.g., Materials Science, Catalysis)
Beyond medicine, the unique structure of this compound lends itself to applications in materials science and catalysis.
Polymer Chemistry: The pyrrolidinone ring is a precursor to polyvinylpyrrolidone (B124986) (PVP), a widely used polymer. The propynyl group could be used as a reactive site for polymerization or for grafting the molecule onto polymer backbones, creating functional materials with tailored properties for applications in coatings, adhesives, or advanced manufacturing.
Ligand Development: Pyrrolidine (B122466) derivatives are effective ligands for transition metals and can serve as organocatalysts. The specific stereochemistry and electronic nature of this compound could be exploited to design novel chiral ligands for asymmetric catalysis, a critical technology in fine chemical and pharmaceutical synthesis.
Functional Materials: The ability to functionalize the alkyne group via click chemistry allows for the straightforward attachment of this scaffold to surfaces or nanoparticles, creating new materials for use in separation science, sensing, or as components in electronic devices.
Methodological Advancements in Computational and Analytical Chemistry
Future research on this compound and its analogues will be heavily reliant on advancements in computational and analytical techniques.
Computational Chemistry: Quantum mechanics (QM) and molecular dynamics (MD) simulations can provide deep insights into the molecule's conformational preferences, electronic structure, and interactions with biological targets. researchgate.net Such studies can explain the structure-activity relationships of a series of compounds and guide the design of more potent derivatives. researchgate.net Computational methods are also crucial for understanding intermolecular forces, such as the hydrogen bonding that governs the behavior of 2-pyrrolidinone (B116388) in solution. acs.org
Analytical Chemistry: Advanced analytical techniques are essential for the characterization of novel pyrrolidinone derivatives and their metabolites. High-resolution mass spectrometry (HRMS) and multi-dimensional nuclear magnetic resonance (NMR) spectroscopy are critical for unambiguous structure determination. researchgate.netnih.gov The development of sensitive liquid chromatography–tandem mass spectrometry (LC-MS/MS) methods will be necessary for pharmacokinetic studies, enabling the precise quantification of the compound and its metabolites in biological matrices.
These advanced methods will provide the detailed molecular understanding necessary to fully exploit the potential of this and related chemical scaffolds. nyu.edu
Data Tables
Table 1: Representative Pyrrolidin-2-one Derivatives and Their Biological Targets. (Note: This table contains data for the general class of pyrrolidin-2-one derivatives to illustrate potential research areas, as specific data for this compound is not widely available.)
| Compound Derivative | Biological Target/Activity | Reference Compound | IC₅₀ Value |
| Boronic Acid Derivative | Autotaxin (ATX) Inhibitor | Compound 21 | 35 nM |
| Carboxylic Acid Derivative | Autotaxin (ATX) Inhibitor | Compound 40b | 800 nM |
| Phenoxy Pyridine Derivative | Protoporphyrinogen Oxidase (PPO) Inhibitor | Compound 83 | 0.0262 mg/L |
| Unsaturated γ-lactam | Antiproliferative (SKOV3 Human Ovarian Carcinoma) | Compound 12b | 3.6 µM |
Data sourced from references nih.govccspublishing.org.cnnih.gov.
Q & A
Q. What frameworks guide ethical reporting of negative results in studies involving this compound?
- Methodological Answer :
- FAIR Principles : Ensure data is Findable, Accessible, Interoperable, and Reusable. Publish negative outcomes in repositories like Zenodo or dedicated journals (e.g., Journal of Negative Results) .
- Pre-registration : Document hypotheses and methods on platforms like Open Science Framework before experimentation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
A generalized reaction scheme for the palladium-catalyzed synthesis of alkyne-substituted lactams.